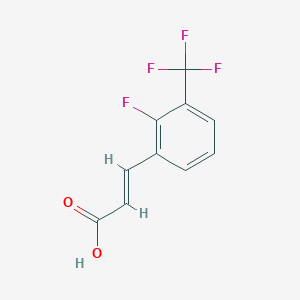

2-Fluoro-3-(trifluoromethyl)cinnamic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-[2-fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6F4O2/c11-9-6(4-5-8(15)16)2-1-3-7(9)10(12,13)14/h1-5H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COMXMQQELIPMID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C(F)(F)F)F)C=CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237069-83-9 | |

| Record name | 3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-propenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237069-83-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

physicochemical properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid

An In-Depth Technical Guide to the Physicochemical Properties of 2-Fluoro-3-(trifluoromethyl)cinnamic acid

Introduction

In the landscape of modern medicinal chemistry and material science, the strategic incorporation of fluorine atoms into organic scaffolds is a cornerstone of molecular design. Fluorine-containing substituents can profoundly modulate key molecular properties, including metabolic stability, lipophilicity, and binding affinity, making them invaluable tools in the development of novel therapeutic agents and advanced materials.[1][2][3] This guide provides a comprehensive technical overview of this compound, a molecule that embodies this principle.

This compound belongs to the cinnamic acid class, known for a wide range of biological activities.[1] Its structure is distinguished by two key fluorine-containing moieties on the phenyl ring: an ortho-fluoro group and a meta-trifluoromethyl group. These electron-withdrawing groups are anticipated to significantly influence the compound's physicochemical profile, which in turn governs its behavior in biological and chemical systems. This document serves as a resource for researchers, offering a synthesis of available data, predictive insights, and robust experimental protocols to facilitate the characterization and application of this and similar chemical entities.

Molecular and Structural Data

A precise understanding of the molecular structure is the foundation for all subsequent physicochemical analysis.

-

Chemical Name: (2E)-3-[2-Fluoro-3-(trifluoromethyl)phenyl]prop-2-enoic acid

-

Synonyms: this compound

-

Molecular Structure:

(Note: Image generated based on chemical name)

The structure features a trans-alkene bridge, characteristic of cinnamic acids, connecting the carboxylic acid function to the substituted phenyl ring. The spatial arrangement and electronic effects of the ortho-fluoro and meta-trifluoromethyl groups are critical determinants of the molecule's properties.

Core Physicochemical Properties

Quantitative physicochemical data is essential for predicting a compound's behavior, from reaction kinetics to its ADME (Absorption, Distribution, Metabolism, and Excretion) profile in drug development. While specific experimental data for this exact isomer is limited in publicly available literature, we can compile known data for close structural analogs to provide valuable context and predictive insights.

| Property | Value (this compound) | Context: Data from Structural Analogs | Source |

| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₆F₄O₂ (for 2-Fluoro-5-isomer) | [4] |

| Molecular Weight | 234.15 g/mol | 234.15 g/mol (for 2-Fluoro-5-isomer) | [4] |

| Melting Point (°C) | Data not available | 141 - 144 °C (for 4-Fluoro-3-isomer) 118 - 121 °C (for 2-Fluoro-5-isomer) 135 - 137 °C (for 3-CF₃ isomer) | [4][5] |

| pKa (Predicted) | ~4.0 - 4.2 | 4.25 (for 3-CF₃ isomer) | [6] |

| LogP (Predicted) | ~3.0 - 3.5 | 3.5 (for a related ester) 2.2 (for alpha-Fluorocinnamic acid) | [7][8] |

Analysis of Key Physicochemical Parameters

Solubility Profile

Solubility is a critical parameter, particularly for drug candidates, as it directly impacts bioavailability.[9]

-

Aqueous Solubility: As a carboxylic acid, this compound is expected to have low intrinsic solubility in water. The presence of the lipophilic trifluoromethyl group further decreases aqueous solubility.[10] However, its acidic nature means that solubility will be highly pH-dependent. In basic media (pH > pKa), the compound will deprotonate to form the more soluble carboxylate salt. An increase in apparent solubility in basic solution is a key indicator of an acidic solute.[9]

-

Organic Solubility: The compound is expected to exhibit good solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, and ethanol.[11] This is crucial for its use in synthesis and for preparing stock solutions for biological assays.

Acidity (pKa)

The pKa value dictates the ionization state of a molecule at a given pH, which influences its solubility, membrane permeability, and receptor-binding interactions. The carboxylic acid moiety is the primary acidic center. Its acidity is significantly enhanced by the strong electron-withdrawing effects of the ortho-fluoro and meta-trifluoromethyl groups. These groups stabilize the conjugate base (carboxylate) through inductive effects, thereby lowering the pKa relative to unsubstituted cinnamic acid. For context, the predicted pKa of 3-(trifluoromethyl)cinnamic acid is 4.25.[6] The additional ortho-fluoro group in the target molecule would be expected to lower this value further, likely into the range of 4.0-4.2.

Lipophilicity (LogP)

Lipophilicity, quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's distribution between an organic (n-octanol) and an aqueous phase.[12] It is a key determinant of a drug's ADME properties.[12][13] According to Lipinski's Rule of 5, an oral drug candidate should ideally have a LogP value of <5.[12] The trifluoromethyl group is known to be a strong lipophilicity enhancer.[1] Therefore, this compound is expected to be a moderately to highly lipophilic compound, with a predicted LogP likely in the range of 3.0 to 3.5.

Experimental Determination Protocols

To ensure scientific rigor, predicted values must be confirmed by empirical measurement. The following sections provide detailed, field-proven protocols for determining the key physicochemical properties of novel compounds like this compound.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method is considered the gold standard for determining thermodynamic (or equilibrium) solubility.[14][15] It measures the concentration of a saturated solution in equilibrium with an excess of solid material, providing the most reliable value for a compound's intrinsic solubility.[9]

Methodology:

-

Preparation: Prepare buffer solutions at various pH values relevant to the biopharmaceutical classification system (e.g., pH 1.2, 4.5, and 6.8).[16]

-

Sample Addition: Add an excess amount of the solid compound to a known volume (e.g., 10 mL) of each buffer in separate glass vials. The key is to ensure undissolved solid remains at the end of the experiment.

-

Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 37 ± 1 °C for biopharmaceutical studies).[16] Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. Equilibrium is confirmed when the concentration of the solute does not change between successive time points.[16]

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, separate the solid and liquid phases by centrifugation or filtration. Caution must be taken to avoid temperature changes or solvent evaporation during this step.

-

Quantification: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound at that specific pH and temperature.

Caption: Workflow for pKa Determination by Potentiometry.

Protocol: LogP Determination (HPLC Method)

Causality: While the shake-flask method is the traditional standard for LogP, HPLC-based methods are faster, require less material, and are less sensitive to impurities, making them ideal for drug discovery settings. [12][17]This method correlates a compound's retention time on a reverse-phase (RP-HPLC) column with its lipophilicity.

Methodology:

-

System and Standards: Use a reverse-phase HPLC system with a C18 column. Prepare a set of standard compounds with known LogP values that span a range including the expected LogP of the test compound.

-

Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4 to mimic physiological conditions).

-

Calibration Curve: Inject each standard compound individually and record its retention time (t_R). Also, determine the column dead time (t_0) by injecting a non-retained compound (e.g., uracil).

-

Calculate Capacity Factor (k'): For each standard, calculate the capacity factor using the formula: k' = (t_R - t_0) / t_0.

-

Generate Correlation: Plot the log(k') values for the standards against their known LogP values. Perform a linear regression to generate a calibration curve.

-

Sample Analysis: Dissolve the test compound in the mobile phase, inject it into the HPLC system under the same conditions, and record its retention time.

-

LogP Calculation: Calculate the log(k') for the test compound and use the linear regression equation from the calibration curve to determine its LogP value.

Spectroscopic Profile

Spectroscopic analysis is essential for structural confirmation and purity assessment.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the vinylic protons of the cinnamic acid backbone, and a broad singlet for the carboxylic acid proton. The coupling patterns and chemical shifts of the aromatic protons will be complex due to the influence of both the fluoro and trifluoromethyl substituents.

-

¹³C NMR: The carbon NMR will show distinct signals for the carboxyl carbon, the alkene carbons, and the aromatic carbons. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The trifluoromethyl carbon will appear as a quartet due to coupling with the three fluorine atoms. Data from related isomers can provide guidance on expected chemical shifts. [18][19]* ¹⁹F NMR: This is a crucial technique for fluorinated compounds. The spectrum should show two distinct signals: one for the aromatic fluorine and another for the trifluoromethyl group, confirming their presence.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad absorption band for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp C=O stretching band (around 1700-1725 cm⁻¹), and strong C-F stretching bands (typically in the 1100-1350 cm⁻¹ region). * Mass Spectrometry (MS): Electron ionization (EI) or electrospray ionization (ESI) mass spectrometry will confirm the molecular weight of 234.15 g/mol . The fragmentation pattern can provide further structural information.

Synthesis Overview

Cinnamic acids and their derivatives are commonly synthesized via the Knoevenagel condensation. [1]This involves the base-catalyzed reaction between a substituted benzaldehyde and malonic acid. For this compound, the likely starting materials would be 2-fluoro-3-(trifluoromethyl)benzaldehyde and malonic acid, typically using pyridine as a solvent and piperidine as a catalyst. [20][21]

Safety and Handling

Based on safety data sheets for structurally similar compounds, this compound should be handled with appropriate care. [5][22]* Hazards: May cause skin irritation, serious eye irritation, and respiratory irritation. [23]* Precautions: Handle in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [5][22]Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a molecule with significant potential, characterized by physicochemical properties that are heavily influenced by its dual fluorine substitution. It is an acidic, lipophilic compound with expected low aqueous solubility that is highly pH-dependent. Its profile makes it an intriguing candidate for applications in drug discovery, where such properties are often tuned to optimize pharmacokinetic and pharmacodynamic outcomes. The experimental protocols detailed in this guide provide a robust framework for researchers to empirically determine its core properties, enabling its confident application in synthesis, biological screening, and materials development.

References

-

Experimental and Computational Methods Pertaining to Drug Solubility. (2012-02-10). SciSpace. Available at: [Link]

-

LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]

-

SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available at: [Link]

-

Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. Agilent. Available at: [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. Available at: [Link]

-

Methods for Determination of Lipophilicity. (2022-08-25). Encyclopedia.pub. Available at: [Link]

- US20020009388A1 - Determination of log P coefficients via a RP-HPLC column. Google Patents.

-

PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. (2018-07-02). World Health Organization. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

2-Fluoro-5-(trifluoromethyl)cinnamic acid. MySkinRecipes. Available at: [Link]

-

Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023-02-23). PMC - NIH. Available at: [Link]

-

3-(Trifluoromethyl)cinnamic acid, predominantly trans 98. Available at: [Link]

-

2-(Trifluoromethyl)cinnamic acid. MySkinRecipes. Available at: [Link]

-

3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. PubChem. Available at: [Link]

-

m-(Trifluoromethyl)cinnamic acid. PubChem. Available at: [Link]

-

Development of Methods for the Determination of pKa Values. (2012-11-29). PMC - NIH. Available at: [Link]

-

SAFETY DATA SHEET - 3-(Trifluoromethyl)cinnamic acid. (2025-09-12). Thermo Fisher Scientific. Available at: [Link]

-

SAFETY DATA SHEET - 4-Fluoro-3-(trifluoromethyl)cinnamic acid. (2024-03-01). Fisher Scientific. Available at: [Link]

-

Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

alpha-Fluorocinnamic acid. PubChem. Available at: [Link]

-

Determining pKa of water-insoluble organic acid. (2014-12-23). Reddit. Available at: [Link]

-

2-Fluorocinnamic acid. PubChem. Available at: [Link]

-

Synthesis of 3-(trifluoromethyl) cinnamic acid. PrepChem.com. Available at: [Link]

-

Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. (2022-10-18). Frontiers. Available at: [Link]

-

Measurement of the pKa Values of Organic Molecules in Aqueous–Organic Solvent Mixtures by 1H NMR without External Calibrants. (2023-10-13). ACS Publications. Available at: [Link]

-

pKa Determination in non-Aqueous Solvents and. (2021-06-13). The University of Liverpool Repository. Available at: [Link]

-

3-Trifluoromethylcinnamic acid. PubChem. Available at: [Link]

-

Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR. Available at: [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022-02-23). MDPI. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Frontiers | Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. 3-(Trifluoromethyl)cinnamic acid | 779-89-5 [chemicalbook.com]

- 7. 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester | C15H15F3O3 | CID 5366245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. alpha-Fluorocinnamic acid | C9H7FO2 | CID 1550911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. guidechem.com [guidechem.com]

- 11. lifechemicals.com [lifechemicals.com]

- 12. acdlabs.com [acdlabs.com]

- 13. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 17. US20020009388A1 - Determination of log P coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 18. rsc.org [rsc.org]

- 19. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR [m.chemicalbook.com]

- 20. prepchem.com [prepchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. fishersci.com [fishersci.com]

- 23. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Solubility of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid for Researchers, Scientists, and Drug Development Professionals

Introduction to 2-Fluoro-3-(trifluoromethyl)cinnamic Acid

This compound belongs to a class of fluorinated aromatic carboxylic acids. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring is expected to significantly influence its physicochemical properties, including solubility, lipophilicity, and metabolic stability. Such substitutions are common strategies in medicinal chemistry to modulate the pharmacokinetic and pharmacodynamic profiles of bioactive molecules. Understanding the solubility of this compound is a critical first step in any research and development endeavor, from designing in vitro assays to developing suitable formulations for in vivo studies.

Physicochemical Properties and Their Influence on Solubility

While specific experimental data for this compound is limited, we can infer its likely properties by examining its structure and data from closely related compounds.

Table 1: Physicochemical Properties of this compound and Related Analogs

| Property | This compound | 3-(Trifluoromethyl)cinnamic Acid | 2-Fluoro-5-(trifluoromethyl)cinnamic Acid |

| Molecular Formula | C₁₀H₆F₄O₂ | C₁₀H₇F₃O₂[1] | C₁₀H₆F₄O₂[2] |

| Molecular Weight | 234.15 g/mol [3] | 216.16 g/mol [1] | 234.15 g/mol [2] |

| Melting Point | Not available | 135-137 °C | 118-121 °C[2] |

| Predicted pKa | ~4.0 - 4.5 | 4.25 ± 0.10[1] | Not available |

| Qualitative Aqueous Solubility | Not available | Sparingly soluble in water[4] | Not available |

| Qualitative Organic Solvent Solubility | Not available | Slightly soluble in DMSO and Methanol[1] | Not available |

The acidity of the carboxylic acid group, with an expected pKa in the range of 4.0 to 4.5, indicates that the solubility of this compound will be highly pH-dependent. At pH values above its pKa, the compound will exist predominantly in its more soluble carboxylate form. The trifluoromethyl group generally increases lipophilicity, which may decrease aqueous solubility compared to unsubstituted cinnamic acid.

Experimental Determination of Solubility

Given the absence of published solubility data, experimental determination is necessary. The following sections provide detailed, field-proven protocols for both thermodynamic and kinetic solubility assays.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The shake-flask method is the gold standard for determining thermodynamic solubility, representing the equilibrium concentration of a compound in a saturated solution.

Experimental Protocol:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a known volume of the selected solvent (e.g., water, phosphate-buffered saline pH 7.4, ethanol) in a sealed, inert container (e.g., glass vial with a PTFE-lined cap). The excess solid is crucial to ensure equilibrium is reached with the undissolved compound.

-

-

Equilibration:

-

Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or rotator for a sufficient period to reach equilibrium. This may take 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

-

-

Separation of Undissolved Solid:

-

Allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred. Centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF) is the most robust method.

-

-

Quantification:

-

Accurately dilute the clear filtrate with a suitable solvent.

-

Quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Diagram 1: Workflow for Thermodynamic Solubility Determination

Caption: Shake-flask method for thermodynamic solubility.

Kinetic Solubility Determination for High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to assess the solubility of compounds upon precipitation from a DMSO stock solution into an aqueous buffer. This method is faster but may overestimate thermodynamic solubility.

Experimental Protocol:

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 10 mM.

-

-

Serial Dilution:

-

In a 96-well plate, perform serial dilutions of the DMSO stock solution into the aqueous buffer of interest (e.g., PBS, pH 7.4).

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37 °C) for a shorter period, typically 1 to 2 hours.

-

-

Detection of Precipitation:

-

Precipitation can be detected by measuring the turbidity of the solutions using a nephelometer or by UV-Vis spectrophotometry at a wavelength where the compound does not absorb (e.g., 620 nm).

-

-

Quantification (Optional):

-

Alternatively, the plate can be filtered to remove precipitated material, and the concentration of the remaining dissolved compound in the filtrate can be quantified by HPLC-UV or LC-MS/MS.

-

Diagram 2: Workflow for Kinetic Solubility Assay

Caption: High-throughput kinetic solubility workflow.

Analytical Quantification: HPLC-UV Method

A robust and reliable analytical method is essential for accurate solubility determination. Reversed-phase HPLC with UV detection is a widely used and suitable technique for cinnamic acid derivatives.

Table 2: General HPLC-UV Method Parameters for Quantification

| Parameter | Recommended Condition |

| HPLC System | Quaternary or Binary Gradient HPLC with UV-Vis Detector |

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Phosphoric Acid or Formic Acid in Water |

| Mobile Phase B | Acetonitrile or Methanol |

| Elution | Gradient or Isocratic |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 - 30 °C |

| Detection Wavelength | Determined by UV scan (typically 270-280 nm for cinnamic acids) |

| Injection Volume | 10 - 20 µL |

A standard curve must be prepared using solutions of known concentrations of this compound to ensure accurate quantification.

Expected Solubility Profile and Discussion

Based on the data from related compounds, the following solubility profile for this compound can be anticipated:

-

Aqueous Solubility: Likely to be low, potentially in the range of sparingly soluble to slightly soluble. For instance, a close analog, 3-(trifluoromethyl)cinnamic acid, is described as sparingly soluble in water[4].

-

pH Dependence: Solubility is expected to increase significantly in alkaline solutions (pH > pKa) due to the deprotonation of the carboxylic acid to form the more soluble carboxylate salt.

-

Organic Solvent Solubility: The compound is expected to have higher solubility in polar organic solvents such as methanol, ethanol, acetone, and DMSO. For 3-(trifluoromethyl)cinnamic acid, it is slightly soluble in DMSO and methanol[1]. In a mixed solvent system of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline, the solubility of 3-(trifluoromethyl)cinnamic acid was found to be ≥ 2.5 mg/mL[5]. This suggests that co-solvents can significantly enhance its solubility for formulation purposes.

Conclusion

While direct, quantitative solubility data for this compound is not currently available in the public domain, this technical guide provides a comprehensive framework for researchers to approach its study. By understanding the physicochemical properties of closely related analogs and employing the robust experimental protocols detailed herein, scientists can confidently and accurately determine the solubility of this compound in various solvent systems. This foundational data is indispensable for advancing research and development involving this compound, enabling its effective use in drug discovery and materials science applications.

References

-

MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. Retrieved from [Link]

-

Capot Chemical. (n.d.). This compound. Retrieved from [Link]

-

Semantic Scholar. (2009). Solubilities of cinnamic acid, phenoxyacetic acid and 4-methoxyphenylacetic acid in supercritical carbon dioxide. Retrieved from [Link]

-

PubChem. (n.d.). Cinnamic Acid. Retrieved from [Link]

-

MySkinRecipes. (n.d.). 3-(Trifluoromethoxy)Cinnamic Acid. Retrieved from [Link]

-

MDPI. (2021). Cinnamic Acid Derivatives and Their Biological Efficacy. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubilities of trans-cinnamic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(Trifluoromethoxy)cinnamic acid. Retrieved from [Link]

-

PubChem. (n.d.). 3-Trifluoromethylcinnamic acid, 2-tetrahydrofurylmethyl ester. Retrieved from [Link]

-

CORE. (n.d.). Solubility studies of trans-cinnamic acid in mixed solvents. Retrieved from [Link]

-

NIH. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. Retrieved from [Link]

-

T3DB. (n.d.). trans-Cinnamic acid. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-3-(Trifluoromethyl)cinnamic acid, undec-10-enyl ester. Retrieved from [Link]

Sources

spectroscopic data for 2-Fluoro-3-(trifluoromethyl)cinnamic acid (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 2-Fluoro-3-(trifluoromethyl)cinnamic acid

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic characteristics of this compound. As a critical building block in medicinal chemistry and materials science, its unambiguous identification is paramount for researchers, scientists, and drug development professionals.[1] The presence of both a fluorine atom and a trifluoromethyl group on the aromatic ring introduces unique spectroscopic signatures that are essential for structural elucidation and quality control.

Given the limited availability of direct experimental spectra for this specific compound in public databases, this document establishes a robust analytical framework through a combination of theoretical principles, established experimental protocols, and a rigorous comparative analysis with its close structural analogue, 3-(trifluoromethyl)cinnamic acid. This approach provides a predictive yet scientifically grounded guide to the compound's spectral behavior.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of molecular structure determination. For a complex fluorinated molecule like this compound, a multi-nuclear approach (¹H, ¹³C, and ¹⁹F) is not just beneficial, but essential for complete characterization. The interplay of chemical shifts and spin-spin couplings, particularly those involving fluorine, provides a detailed map of the molecular architecture.

Predicted ¹H and ¹³C NMR Data

The electron-withdrawing nature of the fluorine and trifluoromethyl substituents significantly influences the electronic environment of the aromatic and vinylic protons and carbons. The introduction of a fluorine atom at the C2 position, ortho to the trifluoromethyl group, is expected to further deshield adjacent protons and introduce complex splitting patterns due to heteronuclear coupling (J-coupling) between protons and fluorine.

Our predictions are based on established data for 3-(trifluoromethyl)cinnamic acid and foundational principles of NMR theory.[2] The trans configuration of the alkene protons is anticipated, characterized by a large coupling constant (J > 15 Hz).[3]

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) | Rationale |

| COOH | ~12.7 | broad singlet | - | Acidic proton, exchangeable. Position is concentration-dependent. |

| H-β (vinylic) | ~7.8 | doublet | J(Hβ-Hα) ≈ 16 | Deshielded by the adjacent carboxylic acid and aromatic ring. |

| H-α (vinylic) | ~6.8 | doublet | J(Hα-Hβ) ≈ 16 | Shielded relative to H-β. |

| Aromatic H | 7.6 - 8.2 | multiplet | J(H-H), J(H-F) | Complex region due to overlapping signals and coupling to both ¹H and ¹⁹F nuclei. |

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) | Rationale |

| C=O | ~167 | singlet | Typical chemical shift for a carboxylic acid carbonyl. |

| C-β (vinylic) | ~142 | singlet or small doublet (⁴JCF) | Deshielded due to conjugation with carbonyl and aromatic ring. |

| C-α (vinylic) | ~122 | doublet (³JCF) | Shielded relative to C-β. |

| C-F (aromatic) | ~160 | large doublet (¹JCF) | Direct attachment to fluorine causes a large downfield shift and a large one-bond coupling constant. |

| C-CF₃ (aromatic) | ~130 | quartet (²JCF) | Coupling to the three fluorine atoms of the CF₃ group. |

| CF₃ | ~124 | quartet (¹JCF) | Large one-bond coupling to the three fluorine atoms. |

| Other Aromatic C | 125 - 135 | singlets or doublets | Shifts and multiplicities influenced by long-range C-F couplings. |

Predicted ¹⁹F NMR Spectrum: The Definitive Signature

¹⁹F NMR is exceptionally sensitive to the local electronic environment, offering a wide chemical shift range and providing clear, often first-order, spectra.[4][5] This makes it an invaluable tool for confirming the presence and substitution pattern of fluorine-containing groups. For this compound, two distinct signals are expected.

Table 3: Predicted ¹⁹F NMR Spectral Data (470 MHz, DMSO-d₆, referenced to CFCl₃)

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Rationale |

| Ar-CF₃ | ~ -64 | singlet or narrow multiplet | The trifluoromethyl group on an aromatic ring typically appears in this region.[6] Coupling to the ortho Ar-F may be observed. |

| Ar-F | ~ -115 | multiplet | The chemical shift is characteristic of a fluoroaromatic compound.[7] The signal will be split by coupling to nearby aromatic protons. |

The delocalized electron density of the aromatic system makes the trifluoromethyl group's chemical shift highly sensitive to its environment, a property often exploited in protein NMR studies and fragment-based drug discovery.[8]

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a standard 5 mm NMR tube.[9] Deuterated dimethyl sulfoxide is often chosen for cinnamic acids due to its ability to dissolve the sample and to avoid obscuring the carboxylic acid proton signal.

-

-

Instrument Setup (400 MHz+ Spectrometer):

-

Tune and match the respective probes for ¹H, ¹³C, and ¹⁹F nuclei.

-

Shim the magnetic field to achieve optimal homogeneity and resolution.

-

-

Data Acquisition:

-

¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Ensure the spectral width covers the range of 0-13 ppm.

-

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A sufficient number of scans (e.g., 1024 or more) and a relaxation delay (e.g., 2 seconds) are necessary to obtain a good signal-to-noise ratio for quaternary carbons.

-

¹⁹F NMR: Acquire the spectrum using a standard single-pulse experiment, typically with proton decoupling to simplify the spectrum. The spectral width should be set to cover the expected range (e.g., -50 to -170 ppm).[10]

-

-

Data Processing:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

-

Calibrate the chemical shift scale. For ¹H and ¹³C spectra, reference to the residual solvent peak (DMSO-d₆: δH = 2.50 ppm; δC = 39.52 ppm). For ¹⁹F, an external reference standard like CFCl₃ is used (δF = 0 ppm).[6]

-

Integrate the signals in the ¹H spectrum and analyze the multiplicities and coupling constants in all spectra.

-

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique for identifying the functional groups within a molecule.[11] The spectrum provides a unique "fingerprint" based on the vibrational frequencies of chemical bonds. For this compound, the key signatures will arise from the carboxylic acid, the alkene, the aromatic ring, and the carbon-fluorine bonds.

Table 4: Predicted Key FT-IR Vibrational Frequencies (KBr Pellet)

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibrational Mode | Rationale |

| O-H (Carboxylic Acid) | 3300 - 2500 (broad) | Stretching | The broadness is due to hydrogen bonding in the dimeric solid state. |

| C=O (Carboxylic Acid) | ~1700 - 1680 | Stretching | Strong, sharp absorption characteristic of a conjugated carboxylic acid.[12] |

| C=C (Alkene) | ~1640 - 1625 | Stretching | Conjugation with the carbonyl and aromatic ring lowers the frequency. |

| C=C (Aromatic) | ~1600, 1580, 1450 | Ring Stretching | Multiple bands are typical for aromatic systems. |

| C-F (CF₃ and Ar-F) | 1350 - 1100 | Stretching | Strong, complex absorptions due to the multiple C-F bonds.[13] |

| C-O | ~1300 - 1200 | Stretching | Associated with the carboxylic acid group. |

Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)

Objective: To obtain a high-quality transmission IR spectrum of the solid sample. The potassium bromide (KBr) pellet method is a fundamental technique that minimizes background interference when performed correctly.[14][15]

-

Material Preparation:

-

Sample Grinding and Mixing:

-

Place approximately 1-2 mg of the this compound sample into the agate mortar.

-

Grind the sample to a very fine, consistent powder. This is critical to reduce light scattering.[17]

-

Add approximately 100-150 mg of the dried KBr powder to the mortar.

-

Mix gently but thoroughly with the ground sample until the mixture is homogenous. Avoid overly aggressive grinding at this stage, which can increase moisture absorption.

-

-

Pellet Formation:

-

Transfer a small amount of the KBr-sample mixture into the pellet die body.

-

Assemble the die and place it in a hydraulic press.

-

Apply pressure gradually up to approximately 8-10 metric tons.

-

Hold the pressure for 1-2 minutes to allow the KBr to fuse into a transparent or translucent pellet.[15]

-

-

Data Acquisition:

-

Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

-

-

Data Analysis:

-

Identify the key absorption bands and assign them to the corresponding functional groups.

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns.[18] For this compound (Molecular Formula: C₁₀H₆F₄O₂), the exact mass is 234.0304 Da.[19]

Predicted Electron Ionization (EI) Mass Spectrum

In EI-MS, high-energy electrons bombard the molecule, causing ionization and extensive fragmentation. The fragmentation of cinnamic acids is well-documented and often involves losses from the carboxylic acid group and cyclization reactions.[20]

Table 5: Predicted Key Ions in the EI Mass Spectrum

| m/z | Proposed Ion Structure / Fragment Lost | Relative Intensity |

| 234 | [M]⁺ (Molecular Ion) | High |

| 217 | [M - OH]⁺ | Moderate |

| 189 | [M - COOH]⁺ | Moderate |

| 169 | [M - COOH - HF]⁺ or [M - OH - CO]⁺ | Moderate to High |

| 145 | [C₈H₄F₂]⁺ (Further fragmentation) | Moderate |

The fragmentation pathway is initiated by the formation of the molecular ion. Subsequent losses of stable neutral molecules like hydroxyl radical (•OH) and the carboxyl radical (•COOH) are common. The presence of the ortho-fluoro substituent may also lead to the elimination of hydrogen fluoride (HF) in subsequent fragmentation steps.

Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To confirm the molecular weight and obtain a fragmentation pattern consistent with the proposed structure.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a solid with sufficient volatility, a direct insertion probe can be used. Alternatively, coupling with Gas Chromatography (GC-MS) is an option.

-

Ionization: Utilize Electron Ionization (EI) with a standard energy of 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) to detect the molecular ion and all significant fragment ions.

-

Data Analysis:

-

Identify the molecular ion peak [M]⁺ to confirm the molecular weight.

-

Analyze the isotopic pattern to confirm the elemental composition.

-

Correlate the major fragment ions with logical losses from the molecular structure to provide further structural confirmation.

-

Conclusion

This technical guide provides a detailed, predictive, and actionable framework for the spectroscopic analysis of this compound. By leveraging data from the close structural analogue 3-(trifluoromethyl)cinnamic acid and applying fundamental spectroscopic principles, we have outlined the expected NMR, IR, and MS signatures. The detailed experimental protocols provided herein represent robust, field-proven methods for acquiring high-quality data. This guide is intended to empower researchers to confidently identify, characterize, and utilize this valuable fluorinated building block in their scientific endeavors, bridging the gap left by the current absence of published reference spectra.

References

- BenchChem. (2025). Comparative spectroscopic analysis of cinnamic acid derivatives. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMniYM0SKyREfYO7LADmE08yshI5zdLeINptXCevnI8k2UB2Vcpxx0dp-Qc6eIWO59QlOwyLaWqRbz_o3lspcMcrrB6LSOGgl8NUusbR2-EWydwAjaltwM_yfRlxiPnQ1kdg2rSy7dOJeGkl96kL-oUgxLMilz-EAi39Qasd8BGZItFbYMxuv2rkYSkFYEJJL_vXSWpQs1DfOGcfY=]

- Shimadzu. (n.d.). KBr Pellet Method. Shimadzu Corporation. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAsTrOWXsELYu-THKHJONcP172a79hXZIK6oKElsK71a3B8v_ouge2xsiT-DAMGL5OfbBgYo5Lx0Egi_itgURYh2NuuKyqvZVt1F-RsfIbIDpoMotnKo8KEB5Xlx9Mtd9u3rX5SxBPK7-8ec1n70gjgbsgWju9imGngn-56orHsgsgTCh_b7eE87N-ANJEAm7kpNv0mnquPCDMxMPvgfSxUD4hCQVSYscMOVPgDJAPUDQ=]

- Chemistry Analytical Lab, FT-IR Spectroscopy. (n.d.). Sample preparation for FT-IR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH8Vv3CGtEHc7RLFyPYda2_RsUsbkvP5_OOcbkBUfabm2wATxJpvVdcROkc0bItGS6QVswCb2NPXNIsKuJQpaZRHoxo5CvpKnkqmOVGIDyO-5Lanc_W0xwYuTVPutcM3pit2YOnUPIwn8bPaunQ38-f8RmDh8HXH8HA0JOe4XYL6OSMQB6aU3uA5qTaG4V3H4YPOwBLSzH7FKNQ8k--YlyP2w==]

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS. International Journal of Scientific & Academic Research, 2(2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1w9g6uzGiQF78dRmGUWc4qTUijp2E784v_jNvL_U9IxaMcYyoWEpffnYMfDQ6Ywz04McdX_YWFbU7vyQ3jDAsHzsJefGmkFoJKwxe-b93I7y-tG6n6jI7pAlKBov7zP-R4rzWV8d7lpuTrGSL8lh0BA4hLNLZClrFXliGWDz_sF8A60cFHg==]

- Olori, A., Di Pietro, P., & Campopiano, A. (2021). Preparation of ultrapure KBr pellet: New method for FTIR quantitative analysis. IJSAR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGo7w4e5XNh7BKh4SK4iBR9fgrt7K2kIZotTCEM-ZtYJqo5cShZzxUkwU3KLH7aGy29-Wv8bclOBFrAKe-gY1KI_K5KpYXeRlBcqbmIshvf1OmbkQCTlcOhRhi_A9ri5J1_nzKdkKgr9Tgq_u9dikFTw1Pv-KQqDK8DylnFRAs9Lu79LWPWXTcYtRhs5zUjGuy9y7Obw8DSb0YzeQVB0CtIo5sleL1-]

- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcNdgH8eW4-7kOFf-6_5108_wm00tNojIvBen-cXjhLTB-gHJ7PIK0r-fYAqpuaCLcXGj0rJZ0SnVSuyxtRHNgdy0ntjMJ_cOmXO_aDI2Abno2RGTjyGVvUj1kT_z-eYKFFZ8kje9IgUEZPQ24p1zRWKMxpdxEtUUkq0Rb7PQT1fFQhmJnsyEi]

- Mandi, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG3zc0nvtP7FNyIU2jzf-gy_z_tFwntnMj7yErZ5ZhMq82Yc1qieRWA_-AMSTEz9NdCYTPduIUyAxX-HKnRrtgrChRf5iuUgpw5jllPbohtll-hbvAndClao2pF_j9sQIi0Ka-pfj2N55TgJCc=]

- Geronikaki, A., et al. (n.d.). Multifunctional Cinnamic Acid Derivatives. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFHKWaNZlmgToojo1d_FGC7BQG5NshHhsbtQ1DqjBrF1JGWHulPv-hDhhOKkQkpcfMiJ9QsZCNVDZeWr4bGtNr4zHoZ9318oZD2i34CAu1_h9x3rqE27suF7FGzp2MXsLRVm6ImwpGr200pXz8=]

- Royal Society of Chemistry. (n.d.). Electronic Supplementary Information (ESI). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFeGpKZf3b8SGYmKR-yqwSP-A99iO0dboEH9QlAz3SpBwZhsqmq-lKPKJKRZ2haTJLM2PTsUWr4WJxraifKbmmx5IZT9ElaF4r1QaOGOEohMn6KgpPF3xaT6d4SNdz7PKqmNImrnJAmgv3-OH_JpLWjBk7L8o8GSXg=]

- Van der Greef, J., et al. (n.d.). The fragmentations of substituted cinnamic acids after electron impact. CORE. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFauTyrOiywQdn27Mi_tDZDUHe2jNiu5gTI_vfLxUA-oxD8BdskM1vETRxOz6MNGrMdPPHXH639Z1A-EJA4SAUpXSl8MlCCY86SOb9l4dfT5VsD1zn1xIvTC7B2wXw17mIXGqyf81i4]

- BenchChem. (2025). Spectroscopic and Synthetic Profile of 3-(Trifluoromethoxy)cinnamic Acid: A Technical Guide. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFjI9y2ZnPaZhckP_47U4yg9VbKIPCWcaas6uuayt6OqyZvPAZ1ARXjNn-NFg72zS7A6DnUmUM0pLVlUSIRz7a4m_yASWPWfyhqhoWByU4A-CG7eQdMPaZrvHDOqqGgBFNHJlj52qiD5-YWkkyE3KHyc_iMbB4OSKjrbnLlHm1E5h97PQtBIhRN8l4B4AO5yyrE5cWbePCmc68Jz9EGyjg3pgdLDyQD5szgkLAVuOWXk02uZKB1Ug==]

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGckMNq-mBKx1rX97qKj-XVJBSMBSNH-y0zAt0rzvifDXaG9Q2RB99DhaUYBu68n11J4wQ9ydvMgiwQU39VeDo9cCyHAD6PDM016115V4lPwENGybhVbyez821SJuiquhjb4wgGcx8Z9X9KidgyjhBE9C0xrlXB]

- University of Ottawa. (n.d.). 19Flourine NMR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGd2mscbY2yVj4X2matGpOlwozfsHzRXwZ9j5UAswPZX8FO1lvgHBcwugariflK4AXynJvq-a85UrPF7KVevYUTnbQWlMK8YYt_QQA7IXaV5QeBZCakFcnjDlWC3x2TKaotVci0pWY9shWYPrkJrghyW3XE]

- BenchChem. (2025). A Comparative Guide to 3-(Trifluoromethoxy)cinnamic Acid: Cross-Referencing Experimental Data with Literature. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ9TFDFnralXpXc-D7mKPXeQhK80V_jq_0JZx4LeEIOeDD4BetqkumGUqOPMXcOA5_-bqcHehUkpelh7O7NcT88dl50CC2YE1G7jQNjfE7uIjCiwxxR1g074DPJV02mlaZSG0tS7uFVm5_5_HCGe1zcVFm49tqKuNzU86exw1u-YqRoSUqY7w2fwsX6UYGImJj87jonv1s9VYyeKCDHNK_RirfhWAjE-KlEmw93MmIG9cyI0KhtlY48RECEr2GBmHQFE1GOyJ9cR0=]

- BenchChem. (2025). Confirming Reaction Product Structures: A Comparative Guide to Using 3-(Trifluoromethoxy)cinnamic Acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcgedEkYw1FaQaD51ssVRS1BRUJgN4vHjNLhIAiPTjom6ViPrtbYEOkQoEEC94-xWxyXuQVLzFzK1JpWCxHwan_WzqrnQTLFg-GetmJa4pnllJ9QSBB5iTPETRC3Ir76lfKyqfonq_hznEqtkOfWfbpKhCQnK0C4Dqirq29xq3HY4vy-tZOZfEACEBZi9k2UKmHNJKfkE7MsUrEBQh9isCuBhUtbrSbUS7jJ4B8aDp8fhKYaMIKFaNIizUrq9VHfiaEA==]

- Gerig, J.T. (n.d.). Fluorine NMR. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHvUy-Q2QiM_GpWtzdzA1EjDLTtRZIqi0hWZL4Ft6MpFbAlK2TyhO9v3B_SiDmnP64__F2Bw8qtO_xlEEGIUwjFQpOvV7hxQCmhFoR67jKfl_WsXlkVqAz5mhZmeoCh7lQz_mVcwam3O5jUEJXZ99odsVct9p3RJvnpxRlv]

- Alfa Chemistry. (n.d.). 19F NMR Chemical Shift Table. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE0TgTsuvGpR-ik02iIp3HL0_zrjjQBwrr2q988a5rWi0x5l47q0qyUISuf9EtplwriXcfHwCpVGc4XvgQO6BUdoaazrcFdUw1i5bAwn714w90dCHLN_Vxc7VuVdczfrlWAZc0epBdi-IJlXpn1CpnPaZQ-JuNme1hyqqwqryTxd2rp0HZO9tmLJX1H7OP5]

- D'Cunha, R., et al. (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. National Institutes of Health. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdIVPQwqs2YKswZYPcXMj1w0EIaTy29JbdMBjUXnNQ6SN-1r1aeRsSeMx_gy4W-9cg2nr6JpuvH69OsRtdu1l1Ei1zovuEZ0brx_dsiwTV2bK4PSs19CC4wyid0eUwhl3cAxKlFmcjs3COIkzs=]

- PubChemLite. (n.d.). This compound (C10H6F4O2). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHeRcIa0v8roItb8pgLtjzwI84S-SLmxWH9aMl2PBjT4EVjXnV67Eu8SIUdqUmzMlGmiwuoe5QKv7nVjNXlAU3Eo7m9NrZkFT0hBkrgEIvECfA0jLdlzRNQfbIzU3jhmfwBrYW758j5zDTNmwNM]

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid(779-89-5) MS spectrum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKkoLWY5KaYHL9CY6fhTNGEzsTuqLkhM4vJJwMOk4rT8kBDUFknQnY8F_q2ex5HgElR6DfqCAgHNV5-ux7dF-KjsnB55m6hLbqFnyhKssjrqV9NdzcqpqWV0-2_ZJ0X9Nj2dJbF62g-c3xiNeiWKkEuxE=]

- University of Wisconsin-Madison. (n.d.). 19F NMR Reference Standards. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFl-rM5qumrSj2xdl06sw62BZiqOHP77D20ePn_DmNxvHwAPcDGbHFFW8jNFh1yeC78Rc44S55h0B5cuA81wAZpa5fF3WTsIvotVwv3FR1KVrP0J8YN7DPsnZkugreVJopxbNDpm6Ee9MLVkbE6qY53YsRN6uteI1LQ9-gI_G9KGkMdiWwIIH2vTWVc6SEi8vEyoCyp1zdvCmXLRVjEqiwi]

- MassBank. (2008). 3-(TRIFLUOROMETHYL)CINNAMIC ACID; EI-B; MS. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEooTlee131YWVcMblx2qQJMSrTrvr9gtOb9U46wxOrntRuRLR-K7NQ7aTYE6C-QH2CD-CS__QtKX6q9Rb6OLyp_EqTxcUuEsm9YWV-IsG8AYtdfrI8j6W-i5cj3VEa-ZtJOMUnB4CxPO2v8g9emJXfIxzbaQ4Fqt09xPQcxAWlHrwUucgIgF9QK58=]

- MySkinRecipes. (n.d.). 2-Fluoro-5-(trifluoromethyl)cinnamic acid. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEefoLdoJrb0-kB-jXmwVmu_afMUYA7bypd8a7LMnnkqrGFaGeK7QOo4LYHIxv1qt3BAyjOP22XOZ3Ryh27W6BWx8ARerl-e_Cd_I9St6GKffCHoTlU5YNjYLyteo6j8yrmLnb2wJKUg-WCasu2cN4AtUysGJFdNGtOvrH3LLtkyPbC2fcdVCg0KaaLM6bIuweHOtxO-WvEm94P2CtasMrx]

- University of California, Los Angeles. (n.d.). 1H NMR: Intermediate Level, Spectrum 7. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFD87vzMk_dVeXurDVryeGs4E2EJWrzezsb3ObAfFcnlMbZ4EHOcaIJ8rbuO9pVPaagQ96DyhxaVsMINZmk8wOe3v3WCw6gPfPkM9mmCzvKSRCcbDOXvtk7uoP7ZR6ys_5cbxi0-JUxX99XBnO7cbzY3jJFuzwVPl-7zxU5kPw7VH5QztTJyg==]

- Royal Society of Chemistry. (n.d.). Supplementary Information. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGowwqHsNkEF8lhi-SKxCOPp7upkr87QqCNrJNJGebPkEJhveWHkgTk4i9bqherwvaBtr6ATh07b1aHXmqwXVyWLdtVD3p09rI-_dKcVJrrb5C2QVwduelCHzyz2ub-UqEJn5OdJhReam5x4LKr90ce6OzTYwTdHQ==]

- ChemicalBook. (n.d.). 3-(Trifluoromethyl)cinnamic acid(779-89-5)IR1. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6sCsFohWMGJoyufybGSYHx0LtLWmoo-ShTaRyh-4adhLGnGqa-Om_eu6xGeWrsWMrLSxq14ZekADJ4om4K7G04rlMUuHAtAope3k15lpC3sv_ZSVEng-Y0ly8b48plToHbl0BZ-eh8PPWF51KAdRmWRRK]

Sources

- 1. 2-Fluoro-5-(trifluoromethyl)cinnamic acid [myskinrecipes.com]

- 2. 3-(Trifluoromethyl)cinnamic acid(779-89-5) 13C NMR spectrum [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. 19Flourine NMR [chem.ch.huji.ac.il]

- 5. biophysics.org [biophysics.org]

- 6. colorado.edu [colorado.edu]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 3-(Trifluoromethyl)cinnamic acid(779-89-5) IR Spectrum [m.chemicalbook.com]

- 14. shimadzu.com [shimadzu.com]

- 15. kinteksolution.com [kinteksolution.com]

- 16. scienceijsar.com [scienceijsar.com]

- 17. eng.uc.edu [eng.uc.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. PubChemLite - this compound (C10H6F4O2) [pubchemlite.lcsb.uni.lu]

- 20. files01.core.ac.uk [files01.core.ac.uk]

An In-depth Technical Guide to 2-Fluoro-3-(trifluoromethyl)cinnamic Acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Introduction: The Strategic Role of Fluorine in Cinnamic Acid Scaffolds

Cinnamic acid and its derivatives are a well-established class of organic compounds, naturally occurring in various plants and exhibiting a wide array of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2] In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing substituents into pharmacologically active scaffolds has become a cornerstone of drug design. The introduction of fluorine or trifluoromethyl (-CF3) groups can profoundly modulate a molecule's physicochemical and pharmacokinetic properties.[3][4]

The high electronegativity of fluorine can alter the acidity of nearby functional groups, influence molecular conformation, and enhance binding affinity to biological targets through unique non-covalent interactions.[5] The trifluoromethyl group, in particular, is a powerful modulator of lipophilicity and metabolic stability. The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to metabolic degradation by enzymes such as cytochrome P450.[5] This often leads to an increased in vivo half-life and improved bioavailability of drug candidates.

This guide provides a comprehensive technical overview of 2-Fluoro-3-(trifluoromethyl)cinnamic acid, a synthetic derivative that combines the structural features of cinnamic acid with the advantageous properties of both a fluorine atom and a trifluoromethyl group. While a detailed historical account of a singular "discovery" of this compound is not prominent in the scientific literature, its emergence is a logical consequence of the drive to explore fluorinated bioisosteres in drug discovery. This molecule serves as a valuable building block for the synthesis of more complex, biologically active compounds. This guide will detail its synthesis, physicochemical properties, and potential applications for researchers and professionals in drug development.

Synthesis of this compound

Representative Synthetic Protocol: Knoevenagel Condensation

The synthesis proceeds via the condensation of 2-fluoro-3-(trifluoromethyl)benzaldehyde with malonic acid, catalyzed by a weak base such as piperidine in a pyridine solvent.

Sources

- 1. 237069-83-9 | this compound - Capot Chemical [capotchem.com]

- 2. US4571432A - Preparation of cinnamic acid - Google Patents [patents.google.com]

- 3. cinnamic acid suppliers USA [americanchemicalsuppliers.com]

- 4. 237069-83-9 this compound AKSci 8017AD [aksci.com]

- 5. scbt.com [scbt.com]

- 6. chem.ucla.edu [chem.ucla.edu]

- 7. 779-89-5|3-(3-(Trifluoromethyl)phenyl)acrylic acid|BLD Pharm [bldpharm.com]

- 8. 製品詳細情報|this compound 09-3637 5G INDOFINE CHEMICAL CO|e-Nacalai Search Version [e-nacalai.jp]

- 9. massbank.eu [massbank.eu]

An In-depth Technical Guide to the Thermochemical Properties of Fluorinated Cinnamic Acids

Introduction: The Strategic Role of Fluorine in Drug Design and the Importance of Thermochemical Insights

The introduction of fluorine into organic molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a drug candidate's metabolic stability, lipophilicity, and binding affinity to target proteins.[1] Cinnamic acids and their derivatives are a class of compounds recognized for a wide spectrum of biological activities, including antimicrobial, antioxidant, and anticancer properties.[1] Consequently, the strategic fluorination of the cinnamic acid scaffold presents a compelling avenue for the development of novel therapeutics.

For researchers, scientists, and drug development professionals, a deep understanding of the thermochemical properties of these fluorinated analogues is not merely academic. These properties, including the enthalpy of formation, combustion, sublimation, and fusion, are critical for predicting molecular stability, understanding intermolecular forces, and optimizing manufacturing processes such as purification, crystallization, and formulation. This guide provides a comprehensive overview of the key thermochemical properties of fluorinated cinnamic acids, the state-of-the-art experimental techniques used for their determination, and the theoretical frameworks for interpreting the acquired data.

Core Thermochemical Properties: A Triad of Stability, Phase Change, and Acidity

The thermochemical profile of a compound is primarily defined by a set of key energetic parameters. For fluorinated cinnamic acids, the most critical are the enthalpy of formation, the enthalpies of phase transition (fusion and sublimation), and the acidity constant (pKa), which is influenced by the electronic effects of the fluorine substituent.

Enthalpy of Formation (ΔfH°): A Measure of Intrinsic Stability

The standard molar enthalpy of formation is the heat change that occurs when one mole of a compound is formed from its constituent elements in their standard states. It is a fundamental measure of a molecule's thermodynamic stability. A more negative enthalpy of formation indicates greater energetic stability. For fluorinated cinnamic acids, this value is influenced by the position of the fluorine atom on the phenyl ring, which alters the electronic distribution and resonance stabilization of the molecule.

Enthalpies of Fusion (ΔfusH) and Sublimation (ΔsubH°): Probing the Solid State

The enthalpy of fusion is the energy required to convert one mole of a substance from a solid to a liquid at its melting point. The enthalpy of sublimation is the energy required to transform one mole of a substance directly from the solid to the gaseous state. These parameters provide invaluable insight into the strength of the intermolecular forces within the crystal lattice. Stronger interactions, such as hydrogen bonding and π-π stacking, result in higher enthalpies of fusion and sublimation. Fluorine substitution can modulate these forces by altering dipole moments and the potential for halogen bonding.

Acid Dissociation Constant (pKa): The Impact of Fluorine on Acidity

The pKa value quantifies the acidity of the carboxylic acid group. The high electronegativity of fluorine acts as an electron-withdrawing group, which can stabilize the conjugate base (carboxylate anion) through an inductive effect. This stabilization generally leads to an increase in acidity (a lower pKa value) compared to the non-fluorinated parent compound. The magnitude of this effect is dependent on the position of the fluorine atom relative to the carboxylic acid group.

Quantitative Data Summary

The following tables summarize available experimental and calculated thermochemical data for parent trans-cinnamic acid and its monofluoro-isomers. It is important to note that while experimental data for cinnamic acid is well-established, much of the specific data for its fluorinated derivatives, particularly enthalpies of formation and sublimation, relies on computational predictions.

Table 1: Physical and Acidic Properties of Cinnamic and Fluorocinnamic Acids

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | pKa |

| trans-Cinnamic Acid | C₉H₈O₂ | 148.16 | 133[2] | 4.44[3] |

| 2-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 178-180 | N/A |

| 3-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 162-164 | N/A |

| 4-Fluorocinnamic Acid | C₉H₇FO₂ | 166.15 | 209-210[4] | 4.43 (Predicted)[4] |

Table 2: Enthalpies of Phase Transition and Formation for Cinnamic and Fluorocinnamic Acids (kJ/mol)

| Compound | ΔfusH° | ΔsubH° | ΔfH°(solid) | ΔfH°(gas) |

| trans-Cinnamic Acid | 22.6[5] | 107.1 ± 0.8[5] | -337.0[5] | -229.9 |

| 2-Fluorocinnamic Acid | N/A | N/A | N/A | N/A |

| 3-Fluorocinnamic Acid | N/A | N/A | N/A | N/A |

| 4-Fluorocinnamic Acid | 21.69 (Calculated) | N/A | N/A | -347.73 (Calculated) |

Experimental Methodologies: A Scientist's Guide to Data Acquisition

The determination of thermochemical properties is an exacting science that relies on precise and accurate calorimetric and analytical techniques. This section details the experimental protocols for the key methods used to characterize compounds like fluorinated cinnamic acids.

Combustion Calorimetry: Determining the Enthalpy of Formation

Combustion calorimetry is the gold standard for determining the standard enthalpy of formation of organic compounds.[6] For organofluorine compounds, specific procedures are required to ensure complete combustion and accurate quantification of the products.[4] The methodology described here is adapted from the well-established protocol for fluorobenzoic acids, which serves as an excellent model for fluorocinnamic acids.[4][7]

The compound is completely combusted in a high-pressure oxygen environment within a constant-volume container (a "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath, and the resulting temperature change is measured with high precision. From this, the standard internal energy of combustion (ΔU°c) is calculated, which is then used to derive the standard enthalpy of combustion (ΔH°c) and, ultimately, the standard enthalpy of formation (ΔfH°).

Caption: Workflow for Combustion Calorimetry of Fluorinated Aromatic Acids.

-

Calibration: The energy equivalent of the calorimeter (Ccal) must first be determined by combusting a certified standard reference material, such as benzoic acid, for which the energy of combustion is precisely known.[8]

-

Sample Preparation: A sample of the fluorinated cinnamic acid (typically 0.5-1.0 g) is pressed into a pellet. The pellet is weighed to an accuracy of at least 0.1 mg and placed in a platinum crucible.

-

Bomb Assembly: A small, known amount of water (e.g., 1 mL) is added to the bottom of the bomb to dissolve the acid products (HF and any HNO₃ formed from residual N₂).[4] The crucible is placed in its support, and a platinum or iron fuse wire is positioned to be in contact with the sample pellet. The bomb is then sealed.

-

Pressurization: The bomb is purged of air and filled with high-purity oxygen to a pressure of approximately 3 MPa.

-

Calorimetry: The sealed bomb is submerged in the water-filled calorimeter vessel. The system is allowed to reach thermal equilibrium. The sample is then ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Product Analysis: After the measurement, the bomb is depressurized, and the gaseous products are analyzed for CO₂ content to confirm complete combustion.[4] The liquid contents of the bomb are carefully collected and titrated to determine the amounts of hydrofluoric acid (HF) and nitric acid (HNO₃) formed.

-

Calculations: The total heat evolved (qtotal) is calculated from the temperature rise and the energy equivalent of the calorimeter. Corrections are applied for the heat of ignition, the formation of nitric acid, and for converting the data to standard state conditions (the "Washburn corrections").[6] The standard internal energy of combustion is then calculated per mole of sample.

-

Why a rotating bomb? For halogen-containing compounds, a rotating bomb calorimeter is often used to ensure that the acid products form a homogeneous solution in the added water, which is crucial for accurate titration and achieving a well-defined final state.[4]

-

Why add water? The presence of water ensures that the fluorine is converted to a well-defined aqueous solution of HF, simplifying the final state analysis. Without it, a complex mixture of gaseous products could form.[4]

-

Self-Validation: The protocol is self-validating through the analysis of the combustion products. The measured amount of CO₂ should correspond to the theoretical amount based on the mass of the sample combusted. Incomplete combustion would be immediately evident.

Differential Scanning Calorimetry (DSC): Measuring Enthalpy of Fusion

Differential Scanning Calorimetry is a powerful technique for studying thermal transitions, such as melting (fusion) and crystallization.[9][10] It measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.

Caption: General Workflow for DSC Measurement of Enthalpy of Fusion.

-

Sample Preparation: A small amount of the crystalline sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. The pan is then hermetically sealed. An empty, sealed pan is used as the reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, to provide a stable thermal atmosphere.

-

Temperature Program: A temperature program is initiated. A common method is to heat the sample at a constant rate (e.g., 10 °C/min) through its melting transition.

-

Data Acquisition: The instrument records the differential heat flow between the sample and the reference as a function of temperature.

-

Data Analysis: The melting of the sample appears as an endothermic peak on the DSC thermogram. The area under this peak is directly proportional to the enthalpy of fusion (ΔfusH). The instrument's software integrates this peak area to calculate the value in Joules per gram, which is then converted to kJ/mol using the molar mass of the compound.

-

Why a hermetic seal? Sealing the pan prevents any mass loss due to sublimation or vaporization during the heating process, which would invalidate the heat flow measurement.

-

Why an inert purge gas? An inert atmosphere prevents any oxidative degradation of the sample at elevated temperatures.

-

Self-Validation: The sharpness and shape of the melting peak can provide information about the purity of the sample. Impurities typically cause the peak to broaden and shift to a lower temperature.

Determination of Sublimation Enthalpy

The enthalpy of sublimation can be determined by measuring the vapor pressure of the solid as a function of temperature. The relationship between vapor pressure and temperature is described by the Clausius-Clapeyron equation.

By measuring the vapor pressure (p) at several different temperatures (T), the enthalpy of sublimation (ΔsubH°) can be derived from the slope of a plot of ln(p) versus 1/T.

Several techniques can be used to measure the low vapor pressures of solids like fluorinated cinnamic acids:

-

Knudsen Effusion Method: The sample is placed in a heated cell with a small orifice. The rate of mass loss through the orifice due to effusion into a vacuum is measured. This rate is proportional to the vapor pressure.

-

Thermogravimetric Analysis (TGA): Isothermal TGA experiments can be used to measure the rate of mass loss of a sample held at a constant temperature under a controlled atmosphere. This rate can be related to the vapor pressure.[11]

Caption: Derivation of Sublimation Enthalpy from Vapor Pressure Data.

Computational Thermochemistry: An Indispensable Complement

While experimental measurements are the ultimate authority, computational methods provide a powerful and often more accessible means of estimating thermochemical properties.[9] High-level ab initio and Density Functional Theory (DFT) calculations can predict enthalpies of formation with a high degree of accuracy, especially when benchmarked against reliable experimental data for related compounds.[1][3]

These methods are particularly valuable for:

-

Screening: Evaluating a large number of candidate molecules before committing to synthesis and experimental characterization.

-

Mechanistic Insight: Understanding how electronic structure influences thermochemical stability.

-

Data Validation: Identifying potential inconsistencies in experimental data.[9]

It is crucial, however, to recognize the limitations. The accuracy of computational methods is highly dependent on the level of theory and basis set employed, and they may not fully capture the complex intermolecular interactions present in the solid state without specialized solid-state calculations.

Conclusion: A Unified Approach to Thermochemical Characterization

A comprehensive understanding of the thermochemical properties of fluorinated cinnamic acids is essential for their successful development and application in pharmacology and materials science. This guide has outlined the core thermochemical parameters, presented available quantitative data, and provided detailed, field-proven protocols for their experimental determination.

The synergy between precise experimental techniques—such as rotating-bomb combustion calorimetry and differential scanning calorimetry—and modern computational methods offers the most robust strategy for characterization. By carefully measuring and interpreting these fundamental energetic properties, researchers can make more informed decisions, accelerating the journey from molecular design to real-world application.

References

-

Johnson, W. H., & Prosen, E. J. (1975). The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid. Journal of Research of the National Bureau of Standards, 79A(3), 481–486. [Link]

-

Pokrovsky, V. A., & Dibrivnyi, V. M. (2020). Cinnamic Acid Derivatives and Their Biological Efficacy. International Journal of Molecular Sciences, 21(16), 5712. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 444539, Cinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Cinnamic acid. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). trans-Cinnamic acid. In NIST Chemistry WebBook. Retrieved from [Link]

-

Pokrovsky, V. A., & Dibrivnyi, V. M. (2020). Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations. Journal of Chemical & Engineering Data, 65(12), 5836–5853. [Link]

-

National Bureau of Standards. (1975). The enthalpies of combustion and formation of ortho- and parafluorobenzoic acid. [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Fluorocinnamic acid (CAS 459-32-5). Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of trans-Cinnamic acid (CAS 140-10-3). Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 3.4: Calorimetry. Retrieved from [Link]

-

Prosen, E. J., & Rossini, F. D. (1944). Heat of combustion of benzoic acid, with special reference to the standardization of bomb calorimeters. Journal of Research of the National Bureau of Standards, 33(4), 255-272. [Link]

-

Lewis, D. R., & Maginn, E. J. (2023). Accurate Enthalpies of Formation for PFAS from First-Principles: Combining Different Levels of Theory in a Generalized Thermochemical Hierarchy. The Journal of Physical Chemistry A, 127(3), 815–826. [Link]

-

Johnson, C. M. (2013). Differential Scanning Calorimetry (DSC) Techniques: Applications in Biology and Nanoscience. Allied Academies International Conference. Academy of Health Care Management. Proceedings, 9(2), 53. [Link]

-

Snitsiriwat, S., Bozzelli, J. W., & Simmie, J. M. (2022). Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids. The Journal of Physical Chemistry A, 126(1), 134–154. [Link]

-

Treviño-Kauffmann, M. A., et al. (2021). Sublimation enthalpies of organic compounds by isothermal thermogravimetry. Journal of Thermal Analysis and Calorimetry, 147, 837–846. [Link]

-

Dirri, F., et al. (2015). PCM measurements of enthalpy of sublimation. Atmospheric Measurement Techniques, 8(9), 3735-3744. [Link]

-

Shimanovich, D., et al. (2018). Corrections to standard state in combustion calorimetry: an update and a web-based tool. The Journal of Chemical Thermodynamics, 125, 226-235. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 735833, 2-Fluorocinnamic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Differential scanning calorimetry. Retrieved from [Link]

Sources

- 1. Critical evaluation of the enthalpies of formation for fluorinated compounds using experimental data and high-level ab initio calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Fluorocinnamic acid | C9H7FO2 | CID 1530234 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Thermodynamic Properties: Enthalpy, Entropy, Heat Capacity, and Bond Energies of Fluorinated Carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Enthalpies of Combustion and Formation of Ortho- and Parafluorobenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. Experimental Determination of the Standard Enthalpy of Formation of Trimellitic Acid and Its Prediction by Supervised Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. α-Fluorocaboxylic acid, ester, amide synthesis by fluorination [organic-chemistry.org]

- 11. researchgate.net [researchgate.net]

theoretical studies of 2-Fluoro-3-(trifluoromethyl)cinnamic acid

An In-Depth Technical Guide to the Theoretical and Computational Study of 2-Fluoro-3-(trifluoromethyl)cinnamic Acid

Abstract

This technical guide offers a comprehensive theoretical framework for the investigation of this compound, a molecule of significant interest for pharmaceutical and materials science applications. In the absence of extensive experimental data for this specific compound, this guide establishes a robust computational protocol by drawing parallels with structurally similar and well-characterized cinnamic acid analogues. We delve into the core computational methodologies, including Density Functional Theory (DFT), to predict molecular structure, conformational stability, spectroscopic signatures (IR, Raman, NMR), and electronic properties (FMO, MEP). Furthermore, we outline how these theoretical insights can be leveraged in drug development through in silico techniques like molecular docking. This document is intended for researchers, chemists, and drug development professionals seeking to understand and apply computational chemistry to the analysis and design of novel fluorinated compounds.

Introduction: The Significance of Fluorinated Cinnamic Acids

Cinnamic acid and its derivatives represent a cornerstone class of compounds in medicinal chemistry, renowned for a wide spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] A key strategy in modern drug design involves the introduction of fluorine-containing substituents, such as fluoro (-F) and trifluoromethyl (-CF₃) groups, onto lead scaffolds.[3] These modifications can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile by modulating its lipophilicity, metabolic stability, and binding interactions with biological targets.[1]

This compound combines these features, making it a promising candidate for further investigation. This guide provides a detailed roadmap for its theoretical characterization, employing established computational methods to predict its fundamental properties and potential as a bioactive molecule.

The Computational Framework: A Theoretical Scientist's Toolkit